REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[CH:10]1([NH2:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>>[CH:10]1([NH:16][C:3](=[O:5])[C:2]([F:1])([F:8])[F:9])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1
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Name
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|
Quantity
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102 g
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Type
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reactant
|
Smiles
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FC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Control Type
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UNSPECIFIED
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Setpoint
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118 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
By-products/unreacted material were removed
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Type
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TEMPERATURE
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Details
|
by heating the reaction mixture
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Type
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CUSTOM
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Details
|
The pot residue was then recrystallized from hot ethyl acetate (~60 g) plus hexanes (~100 g)
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Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |